2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate
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Overview
Description
2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is a chemical compound with a unique structure that combines a tert-butyl group, a fluorophenyl group, and an oxazolium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with 2-fluorobenzoyl chloride to form an intermediate, which is then cyclized to form the oxazolium ion. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolium ion to oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, oxazolidine derivatives, and various substituted fluorophenyl compounds .
Scientific Research Applications
2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The oxazolium ion can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects. The molecular pathways involved include inhibition of enzyme activity and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate
- 2-tert-Butyl-5-(2-bromophenyl)-1,2-oxazol-2-ium perchlorate
- 2-tert-Butyl-5-(2-iodophenyl)-1,2-oxazol-2-ium perchlorate
Uniqueness
2-tert-Butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro, bromo, and iodo analogs .
Properties
CAS No. |
918884-83-0 |
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Molecular Formula |
C13H15ClFNO5 |
Molecular Weight |
319.71 g/mol |
IUPAC Name |
2-tert-butyl-5-(2-fluorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C13H15FNO.ClHO4/c1-13(2,3)15-9-8-12(16-15)10-6-4-5-7-11(10)14;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
CKQFKYHYRICNGY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[N+]1=CC=C(O1)C2=CC=CC=C2F.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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